(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
The compound “(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The inhibitory concentrations of the newly synthesized benzothiazole molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Scientific Research Applications
Synthesis and Antimicrobial Evaluation The compound, part of a broader class of thiophene carboxamide derivatives, has been the focus of extensive research due to its intriguing chemical structure and potential biological activities. Several studies have synthesized various derivatives of thiophene carboxamides, exploring their antimicrobial properties. For instance, Sailaja Rani Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of a set of thiophene-2-carboxamides. These compounds were characterized by various techniques, including IR, 1HNMR, 13C-NMR, and Mass and elemental analysis, and subjected to biological and molecular docking studies to assess their antimicrobial potential Talupur, Satheesh, & Chandrasekhar, 2021.
Synthesis and Biological Evaluation of Derivatives The synthesis of novel derivatives of thiophene carboxamide and related compounds has been a subject of interest due to their potential biological activities. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, with some showing high inhibitory activity on COX-2 selectivity and promising analgesic and anti-inflammatory effects Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Characterization and Docking Studies Research also delves into the synthesis, characterization, and computational docking studies of thiophene carboxamide derivatives. YN Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their anti-microbial activity. The study provided insights into the molecular interactions and potential therapeutic applications of these compounds Spoorthy, Kumar, Rani, & Ravindranath, 2021.
Future Directions
The future directions for the research on benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of more efficient synthetic pathways, and detailed study of their mechanism of action . Further in vivo biochemical tests of effective amides can be carried out in different fields of application .
Properties
IUPAC Name |
5-chloro-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c1-22-7-6-20-10-8-11(23-2)12(24-3)9-14(10)26-17(20)19-16(21)13-4-5-15(18)25-13/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXESAIMOWLVSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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